![molecular formula C7H6F3NO B052511 2-(Trifluoromethoxy)aniline CAS No. 1535-75-7](/img/structure/B52511.png)
2-(Trifluoromethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)aniline and its derivatives often involves bromination, aminolysis, and free light radical halogen-substituted reactions. An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, a closely related compound, has been described, achieving a high yield of 97% and a product purity of over 99.5% under optimal conditions using brominating agents like Br2 and Br2-H2O2, with methylene dichloride-water as the solvent (Ding Zhi-yuan, 2011). Other synthesis approaches focus on modifying the aniline part through various chemical reactions to introduce the trifluoromethoxy group at specific positions on the benzene ring, indicating the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The structure of 2-(Trifluoromethoxy)aniline derivatives can significantly influence their chemical reactivity and physical properties. The ortho-effect, for example, is a critical factor in determining the reactivity and properties of molecules containing the trifluoromethoxy group. This effect can be attributed to steric factors and intramolecular hydrogen bonding, which are essential for understanding the molecular behavior of such compounds (D. E. Grocock et al., 1971).
Chemical Reactions and Properties
Trifluoromethoxy-substituted anilines undergo various chemical reactions, including metalation, which is a key step for structural elaboration. This process allows for selective functionalization of the aniline ring, depending on the N-protective group employed, leading to diverse chemical structures and functionalities (F. Leroux et al., 2003). Additionally, coordinating activation strategies have been developed for the synthesis of 2-(trifluoromethyl)aniline derivatives, showing good reactivity and yield, highlighting the versatility of chemical transformations available for these compounds (Jun Xu et al., 2018).
Scientific Research Applications
Synthesis and Chemical Elaboration:
- Trifluoromethoxy-substituted anilines undergo metalation, a key step for structural elaboration, enabling the synthesis of various organometallic reagents and functionalized products, including benzodiazepines (Leroux, Castagnetti, & Schlosser, 2003).
- It serves as a crucial intermediate in synthesizing compounds like 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate (Ding Zhi-yuan, 2011).
Organometallic and Coordination Chemistry:
- Studies on complexes like η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium contribute to understanding molecular conformations in organometallic chemistry (Rose-munch et al., 1994).
- It's also used for coordinating activation strategy-induced selective C−H Trifluoromethylation of Anilines, facilitating the synthesis of complex molecules like floctafenine (Xu et al., 2018).
Material Science and Sensing:
- In material science, derivatives are used for potentiometric sensors based on the inductive effect on the pK(a) of poly(aniline), a method critical for non-enzymatic glucose sensors (Shoji & Freund, 2001).
- The compound is also integrated into the synthesis of liquid crystalline poly(meth)acrylates with mesogenic side-groups, reflecting its utility in creating advanced materials with specific physical properties (Prescher et al., 1995).
Pharmaceuticals and Medicinal Chemistry:
- It's noted for its applications in medicinal chemistry, where the trifluoromethoxy group is integral in various pharmaceuticals across therapeutic categories such as analgesics, cardiovascular drugs, and more, highlighting its role in enhancing or altering drug properties (Jeschke, Baston, & Leroux, 2007).
Mechanism of Action
Safety and Hazards
The compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling the compound .
Future Directions
The trifluoromethoxy group has made these compounds important targets in pharmaceuticals and agrochemicals . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the attention of researchers . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .
properties
IUPAC Name |
2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOUBUSGHLCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165342 | |
Record name | 2-(Trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)aniline | |
CAS RN |
1535-75-7 | |
Record name | 2-Trifluoromethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some known synthetic applications of 2-(Trifluoromethoxy)aniline?
A1: 2-(Trifluoromethoxy)aniline serves as a versatile building block in organic synthesis. [, ] For instance, it can be used as a starting material to synthesize 3-bromo-4-(trifluoromethoxy)phenol. This synthesis involves a three-step process: nitration of 2-(trifluoromethoxy)aniline to produce 2-trifluoromethoxy-5-nitroaniline, followed by a Sandmeyer reaction, reduction, and finally, hydrolytic action to yield the desired phenol. [] Additionally, 2-(trifluoromethoxy)aniline can be reacted with various aldehydes to synthesize novel Schiff base compounds. []
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